molecular formula C21H23BrN2O B11946504 2-(4-Ethylphenyl)-4-(4-morpholinyl)quinoline hydrobromide CAS No. 853349-78-7

2-(4-Ethylphenyl)-4-(4-morpholinyl)quinoline hydrobromide

Cat. No.: B11946504
CAS No.: 853349-78-7
M. Wt: 399.3 g/mol
InChI Key: ZOELESYQYMLRIN-UHFFFAOYSA-N
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Description

2-(4-Ethylphenyl)-4-(4-morpholinyl)quinoline hydrobromide is a useful research compound. Its molecular formula is C21H23BrN2O and its molecular weight is 399.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Ethylphenyl)-4-(4-morpholinyl)quinoline hydrobromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Ethylphenyl)-4-(4-morpholinyl)quinoline hydrobromide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

853349-78-7

Molecular Formula

C21H23BrN2O

Molecular Weight

399.3 g/mol

IUPAC Name

4-[2-(4-ethylphenyl)quinolin-4-yl]morpholine;hydrobromide

InChI

InChI=1S/C21H22N2O.BrH/c1-2-16-7-9-17(10-8-16)20-15-21(23-11-13-24-14-12-23)18-5-3-4-6-19(18)22-20;/h3-10,15H,2,11-14H2,1H3;1H

InChI Key

ZOELESYQYMLRIN-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)N4CCOCC4.Br

Origin of Product

United States

Biological Activity

2-(4-Ethylphenyl)-4-(4-morpholinyl)quinoline hydrobromide is a compound of interest in medicinal chemistry due to its potential biological activities. The quinoline structure is known for its diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article explores the biological activity of this compound, synthesizing available research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a quinoline core substituted with an ethylphenyl group and a morpholinyl moiety. This unique structure may influence its interaction with biological targets.

Molecular Formula

  • Molecular Formula : C_{19}H_{22}BrN_{3}
  • Molecular Weight : 392.30 g/mol

The biological activity of 2-(4-Ethylphenyl)-4-(4-morpholinyl)quinoline hydrobromide is primarily attributed to its ability to intercalate with DNA and modulate enzyme activity. The morpholinyl group enhances solubility and bioavailability, potentially increasing the compound's efficacy in biological systems.

Interaction with Biological Targets

  • DNA Intercalation : The quinoline core can intercalate into DNA, affecting gene expression.
  • Enzyme Modulation : The compound may interact with various enzymes, influencing metabolic pathways.

Anticancer Activity

Research indicates that quinoline derivatives exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit the activity of kinases involved in cancer progression.

CompoundTargetIC50 (µM)Reference
Compound Ac-Met Kinase0.14 ± 0.03
Compound BH460 Cell Line0.20 ± 0.02
2-(4-Ethylphenyl)-4-(4-morpholinyl)quinoline hydrobromideTBDTBDTBD

Antimicrobial Activity

Quinoline derivatives have also been evaluated for their antimicrobial properties. Compounds similar to 2-(4-Ethylphenyl)-4-(4-morpholinyl)quinoline hydrobromide have shown efficacy against various bacterial strains.

  • Activity against Mycobacterium tuberculosis : Certain quinoline derivatives demonstrated higher activity than standard treatments like isoniazid or pyrazinamide .
  • Antifungal Activity : Research on related compounds suggests potential antifungal applications.

Case Studies

  • Cancer Cell Line Study : A study involving several quinoline derivatives demonstrated varying levels of cytotoxicity against cancer cell lines (e.g., H460, HT-29). These findings suggest that modifications to the quinoline structure can enhance anticancer properties .
  • Antimicrobial Efficacy : In vitro studies showed that specific derivatives of quinoline exhibited significant inhibition against Mycobacterium species, indicating potential for developing new antimycobacterial agents .

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